9,10-Dimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may involve cyclization reactions, oxidation, and oximation.
Industrial Production: While there isn’t a dedicated industrial production method, research laboratories typically synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction and conditions applied.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may be used as a probe in biological studies due to its unique structure.
Medicine: Investigations into its potential medicinal properties, such as anti-inflammatory or antioxidant effects.
Industry: While not directly used in industry, understanding its chemistry can inspire new drug development or materials science.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects is still an area of research.
- It may interact with specific molecular targets or pathways related to its structural features.
Comparison with Similar Compounds
Uniqueness: Its fused benzofurochromene structure sets it apart from other related compounds.
Similar Compounds: Other related compounds include psoralen , angelicin , and bergapten .
Properties
Molecular Formula |
C17H13NO3 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(NE)-N-(9,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C17H13NO3/c1-9-10(2)20-15-8-16-14(7-13(9)15)11-5-3-4-6-12(11)17(18-19)21-16/h3-8,19H,1-2H3/b18-17+ |
InChI Key |
JVOCOKMOLIASHK-ISLYRVAYSA-N |
Isomeric SMILES |
CC1=C(OC2=CC3=C(C=C12)C4=CC=CC=C4/C(=N\O)/O3)C |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C4=CC=CC=C4C(=NO)O3)C |
Origin of Product |
United States |
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